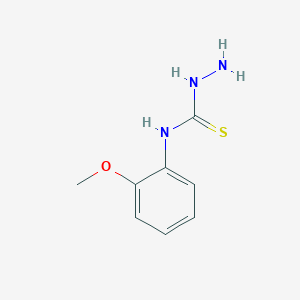

4-(2-Methoxyphenyl)-3-thiosemicarbazide

Descripción

The exact mass of the compound 4-(2-Methoxyphenyl)-3-thiosemicarbazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Methoxyphenyl)-3-thiosemicarbazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyphenyl)-3-thiosemicarbazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-amino-3-(2-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c1-12-7-5-3-2-4-6(7)10-8(13)11-9/h2-5H,9H2,1H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRBYYMDUDFTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353158 | |

| Record name | 4-(2-Methoxyphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40207-02-1 | |

| Record name | N-(2-Methoxyphenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40207-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methoxyphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-(2-methoxyphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

"4-(2-Methoxyphenyl)-3-thiosemicarbazide" synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of 4-(2-Methoxyphenyl)-3-thiosemicarbazide

Introduction

4-(2-Methoxyphenyl)-3-thiosemicarbazide is an aryl thiourea compound with potential applications in proteomics research and as a precursor for the synthesis of more complex molecules, such as thiosemicarbazones, which are known for a wide range of biological activities.[1][2] Thiosemicarbazide derivatives are significant in medicinal chemistry and drug development due to their antimicrobial, anticancer, and antiviral properties.[2][3] This guide provides a comprehensive overview of the synthesis and detailed characterization of 4-(2-Methoxyphenyl)-3-thiosemicarbazide for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties and spectroscopic fingerprints of 4-(2-Methoxyphenyl)-3-thiosemicarbazide are crucial for its identification and quality control. The data is summarized in the tables below.

Data Presentation

Table 1: Physicochemical Properties of 4-(2-Methoxyphenyl)-3-thiosemicarbazide

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N₃OS | [1][4] |

| Molecular Weight | 197.26 g/mol | [1][4] |

| CAS Number | 40207-02-1 | [1][4] |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | Not explicitly available in literature; typically determined experimentally. | |

| pKa (Predicted) | 10.36 ± 0.70 | [4] |

Table 2: Summary of Spectroscopic Characterization Data

| Technique | Expected Characteristic Signals |

| FTIR (cm⁻¹) | ~3400-3100: N-H stretching (multiple bands for -NH₂, -NH-); ~3100-3000: Aromatic C-H stretching; ~2960, 2850: Aliphatic C-H stretching (-OCH₃); ~1600, 1480: Aromatic C=C bending; ~1240: Asymmetric C-O-C stretching; ~1170-1020: C=S stretching. |

| ¹H NMR (DMSO-d₆, ppm) | ~9.5-10.0 (s, 1H): -NH- proton; ~8.0-8.5 (s, 1H): -NH- proton adjacent to aryl group; ~6.8-7.5 (m, 4H): Aromatic protons (methoxyphenyl ring); ~4.5-5.0 (s, 2H): -NH₂ protons; ~3.8 (s, 3H): -OCH₃ protons. |

| ¹³C NMR (DMSO-d₆, ppm) | ~180-185: C=S (thiocarbonyl carbon); ~145-155: Aromatic C-O; ~110-130: Aromatic carbons; ~55-56: -OCH₃ carbon. |

| Mass Spectrometry (m/z) | Predicted [M+H]⁺: 198.07 (corresponding to C₈H₁₂N₃OS⁺). |

Synthesis Workflow

The synthesis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide is typically achieved via a nucleophilic addition reaction. This involves the reaction of 2-methoxyphenyl isothiocyanate with hydrazine hydrate. The workflow is a straightforward and efficient method for preparing 4-substituted thiosemicarbazides.[5]

Caption: Logical workflow for the synthesis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of the title compound.

Synthesis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide

This protocol is adapted from established methods for synthesizing 4-aryl-thiosemicarbazides.[5][6]

Materials:

-

2-Methoxyphenyl isothiocyanate

-

Hydrazine hydrate (80-95% solution)

-

Absolute Ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel and flask)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyphenyl isothiocyanate (1.0 equivalent) in absolute ethanol.

-

Cool the solution in an ice bath to approximately 0-5 °C.

-

While maintaining the low temperature and continuous stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the solution.

-

After the complete addition of hydrazine hydrate, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring the mixture for 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of the product will form. The precipitation can be enhanced by adding a small amount of cold deionized water.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid sequentially with cold deionized water and a small volume of cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified 4-(2-Methoxyphenyl)-3-thiosemicarbazide under vacuum to obtain the final product.

Characterization Protocols

Standard analytical techniques are employed to confirm the identity, structure, and purity of the synthesized compound.

-

Melting Point: The melting point is determined using a calibrated melting point apparatus to assess the purity of the compound. A sharp melting range indicates high purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum is recorded using the KBr pellet method or an ATR (Attenuated Total Reflectance) accessory on a Perkin-Elmer Spectrum Two FT-IR spectrometer or equivalent.[7] The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker ARX 400 instrument or a similar spectrometer.[8] The sample is typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[8]

-

Mass Spectrometry (MS): Mass spectral data is obtained using an electrospray ionization (ESI) source in positive ion mode on a triple-quadrupole mass spectrometer.[9] The sample is prepared in a suitable solvent like acetonitrile or methanol. The resulting spectrum is analyzed for the molecular ion peak to confirm the molecular weight of the compound.[9]

References

Spectral Analysis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide: A Technical Overview

This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral characteristics of 4-(2-methoxyphenyl)-3-thiosemicarbazide. The information presented herein is based on the analysis of structurally related compounds and general principles of spectroscopic interpretation.

Molecular Structure and Expected Spectral Features

4-(2-methoxyphenyl)-3-thiosemicarbazide possesses the chemical formula C₈H₁₁N₃OS and a molecular weight of 197.26 g/mol . Its structure, featuring a methoxy-substituted phenyl ring attached to a thiosemicarbazide moiety, suggests key functionalities that would produce characteristic signals in NMR and IR spectroscopy.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the amine protons of the thiosemicarbazide chain.

-

Aromatic Protons: The four protons on the disubstituted benzene ring would likely appear as a complex multiplet in the aromatic region (typically δ 6.8-7.5 ppm). The ortho, meta, and para positions relative to the methoxy and thiosemicarbazide groups will influence their precise chemical shifts and coupling patterns.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected, likely in the range of δ 3.8-4.0 ppm.

-

Amine Protons (-NH- and -NH₂): The protons of the thiosemicarbazide backbone (-NH-NH-C(S)-NH₂) would present as broad singlets. Their chemical shifts can be variable and are sensitive to solvent, concentration, and temperature. The -NH proton adjacent to the phenyl group and the terminal -NH₂ protons are expected in different regions of the spectrum.

Expected ¹³C NMR Spectral Data:

The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the carbons of the phenyl ring. The carbon atom attached to the methoxy group (C-O) would be significantly deshielded.

-

Thiocarbonyl Carbon (C=S): A characteristic downfield signal for the thiocarbonyl carbon is anticipated, typically in the range of δ 170-190 ppm.

-

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon would likely appear around δ 55-60 ppm.

Expected IR Spectral Data:

The infrared spectrum would reveal the presence of key functional groups through their characteristic vibrational frequencies.

-

N-H Stretching: The N-H stretching vibrations of the amine and amide groups in the thiosemicarbazide moiety are expected to appear as one or more bands in the region of 3100-3400 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group would appear just below 3000 cm⁻¹.

-

C=S Stretching: The thiocarbonyl group (C=S) stretching vibration is expected to produce a band in the region of 1050-1250 cm⁻¹.

-

C-N Stretching: C-N stretching vibrations would likely be present in the 1200-1350 cm⁻¹ region.

-

Aromatic C=C Stretching: Bands corresponding to the C=C stretching of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: The C-O stretching of the methoxy group would likely appear as a strong band in the 1000-1300 cm⁻¹ region.

Experimental Protocols

While specific data for the target compound is unavailable, the following general experimental protocols are standard for the spectral analysis of thiosemicarbazide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the synthesized and purified 4-(2-methoxyphenyl)-3-thiosemicarbazide would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically added as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at frequencies of 300 MHz or higher for proton NMR.

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra. Key parameters include the number of scans, relaxation delay, and spectral width.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The solid sample is typically analyzed using the Attenuated Total Reflectance (ATR) technique, where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a specified number of scans and resolution.

Logical Workflow for Spectral Analysis

The process of characterizing a newly synthesized compound like 4-(2-methoxyphenyl)-3-thiosemicarbazide follows a logical progression.

Caption: Workflow for Synthesis and Spectral Characterization.

Conclusion

The definitive spectral analysis of 4-(2-methoxyphenyl)-3-thiosemicarbazide remains an area for future experimental investigation. The predicted spectral features outlined in this guide, based on the analysis of analogous structures, provide a valuable framework for researchers who may undertake the synthesis and characterization of this compound. The acquisition and publication of its experimental NMR and IR data would be a valuable contribution to the chemical science community.

The Structural Elucidation and Biological Potential of 4-(2-Methoxyphenyl)-3-thiosemicarbazide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methoxyphenyl)-3-thiosemicarbazide, a molecule of interest within the broader class of thiosemicarbazide derivatives known for their diverse biological activities. While the definitive single-crystal X-ray structure of this specific compound is not publicly available at the time of this writing, this paper will detail the probable synthetic routes, expected spectroscopic characteristics, and a generalized, in-depth protocol for its crystal structure determination. Furthermore, we will explore the potential biological significance of this compound by examining the established activities of structurally related thiosemicarbazides and propose a hypothetical signaling pathway it may influence. This document aims to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

Thiosemicarbazides are a class of organic compounds characterized by the N-N-C(=S)-N skeleton. They are versatile precursors in the synthesis of various heterocyclic compounds and have garnered significant attention due to their wide range of pharmacological properties.[1] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, and anticonvulsant effects.[2][3] The biological action of thiosemicarbazide derivatives is often attributed to their ability to chelate metal ions, which are essential for the function of many enzymes. The substituent groups on the thiosemicarbazide core play a crucial role in modulating their biological activity. The subject of this guide, 4-(2-Methoxyphenyl)-3-thiosemicarbazide, features a methoxy-substituted phenyl ring, which can influence its lipophilicity, electronic properties, and steric profile, thereby potentially affecting its biological targets and efficacy.

Synthesis and Spectroscopic Characterization

The synthesis of 4-substituted thiosemicarbazides is typically a straightforward process. The most common method involves the reaction of a corresponding isothiocyanate with hydrazine hydrate or the reaction of a hydrazide with an isothiocyanate.[4] For 4-(2-Methoxyphenyl)-3-thiosemicarbazide, a plausible synthetic route is the reaction of 2-methoxyphenyl isothiocyanate with hydrazine hydrate.

General Synthetic Protocol

A solution of 2-methoxyphenyl isothiocyanate in a suitable solvent, such as ethanol or methanol, is treated with an equimolar amount of hydrazine hydrate. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.[4] The product, 4-(2-Methoxyphenyl)-3-thiosemicarbazide, often precipitates from the reaction mixture upon cooling and can be isolated by filtration and purified by recrystallization.

Below is a logical workflow for the synthesis of the target compound.

Caption: Logical workflow for the synthesis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide.

Expected Spectroscopic Data

While specific experimental data for 4-(2-Methoxyphenyl)-3-thiosemicarbazide is not available, its structure allows for the prediction of characteristic spectroscopic signatures based on data from analogous compounds.[4]

| Spectroscopic Technique | Expected Features |

| FT-IR (cm⁻¹) | N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H vibrations of the hydrazine and amine groups. C=S stretching: A characteristic band around 1200-1350 cm⁻¹ for the thiocarbonyl group. C-N stretching: Bands in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching: Peaks above 3000 cm⁻¹. Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ range. C-O-C stretching: Asymmetric and symmetric stretching bands for the methoxy group, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. |

| ¹H NMR (ppm) | Aromatic protons: Signals in the range of 6.8-7.5 ppm, showing splitting patterns consistent with a 1,2-disubstituted benzene ring. N-H protons: Broad singlets that may appear over a wide chemical shift range (e.g., 8.0-10.0 ppm), and their position can be solvent-dependent. The NH₂ protons may appear as a distinct signal. -OCH₃ protons: A sharp singlet around 3.8-4.0 ppm. |

| ¹³C NMR (ppm) | C=S carbon: A signal in the downfield region, typically around 180-190 ppm. Aromatic carbons: Signals in the 110-160 ppm range. The carbon attached to the methoxy group will be shifted downfield. -OCH₃ carbon: A signal around 55-60 ppm. |

| Mass Spectrometry (m/z) | Molecular Ion Peak [M]⁺: Expected at approximately 197.06 g/mol . Fragmentation Pattern: Characteristic fragments corresponding to the loss of NH-NH₂, the methoxy group, and cleavage of the thiourea backbone. |

Experimental Protocol for Crystal Structure Determination

The determination of the single-crystal X-ray structure of a compound like 4-(2-Methoxyphenyl)-3-thiosemicarbazide is the definitive method for elucidating its three-dimensional atomic arrangement, conformation, and intermolecular interactions. The following is a detailed, generalized protocol for this process.

Crystallization

The first and often most challenging step is to grow high-quality single crystals.

-

Solvent Selection: A range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.

-

Slow Cooling: A saturated solution at a higher temperature is gradually cooled to room temperature or below, promoting crystal growth.

-

Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.[5]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is poorly soluble. Crystals may form at the interface.

-

X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[6]

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[7]

-

Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.[8] The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

Structure Solution and Refinement

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.[8]

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement process continues until the model converges to a stable solution with low residual factors (R-factors).

The following diagram illustrates the general workflow for X-ray crystallography.

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Potential Biological Significance and Signaling Pathways

Thiosemicarbazide derivatives have been reported to exhibit a variety of biological activities, with anticancer and antimicrobial effects being among the most studied.[2][3] The mechanism of action is often multifaceted but can involve the inhibition of key enzymes or the disruption of cellular processes. For instance, some thiosemicarbazones are known to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby halting cell proliferation.

Given the structural similarities to other biologically active thiosemicarbazides, 4-(2-Methoxyphenyl)-3-thiosemicarbazide could potentially exhibit inhibitory effects on cell proliferation pathways. A hypothetical signaling pathway that could be targeted is the Ras-Raf-MEK-ERK pathway, which is frequently dysregulated in cancer.

The diagram below illustrates a hypothetical mechanism where a thiosemicarbazide derivative could interfere with this signaling cascade.

Caption: A hypothetical signaling pathway showing potential inhibition by a thiosemicarbazide derivative.

Conclusion

4-(2-Methoxyphenyl)-3-thiosemicarbazide is a molecule with potential for further investigation in the fields of medicinal chemistry and materials science. While its specific crystal structure remains to be determined, this guide provides a comprehensive framework for its synthesis, characterization, and the detailed methodology for its structural elucidation via single-crystal X-ray diffraction. The exploration of the biological activities of related compounds suggests that 4-(2-Methoxyphenyl)-3-thiosemicarbazide may also possess interesting pharmacological properties. The experimental protocols and theoretical considerations presented herein are intended to facilitate future research into this and other related thiosemicarbazide derivatives, ultimately contributing to the development of new therapeutic agents and functional materials.

References

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes [ajchem-b.com]

- 3. mdpi.com [mdpi.com]

- 4. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. sciencevivid.com [sciencevivid.com]

- 8. portlandpress.com [portlandpress.com]

Potential Biological Activities of 4-(2-Methoxyphenyl)-3-thiosemicarbazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the potential biological activities of 4-(2-Methoxyphenyl)-3-thiosemicarbazide based on the known biological activities of structurally related thiosemicarbazide and thiosemicarbazone derivatives. As of this review, specific biological data for 4-(2-Methoxyphenyl)-3-thiosemicarbazide is limited in the public domain. The information presented herein is intended to provide a foundational understanding and guide for future research.

Introduction

Thiosemicarbazides are a class of organic compounds characterized by a thiourea group linked to a hydrazine moiety. This structural motif serves as a versatile pharmacophore, and its derivatives have garnered significant attention in medicinal chemistry due to a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties. The biological potential of thiosemicarbazides and their condensation products, thiosemicarbazones, is often attributed to their ability to chelate metal ions and interfere with essential microbial or cancer cell enzymes. This guide explores the potential biological profile of 4-(2-Methoxyphenyl)-3-thiosemicarbazide by examining the established activities of analogous compounds.

Synthesis and Characterization

The synthesis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide is typically achieved through the reaction of 2-methoxyphenyl isothiocyanate with hydrazine hydrate. The reaction is generally carried out in a suitable solvent such as ethanol or methanol at room temperature or with gentle heating.

General Synthetic Scheme:

-

Reactants: 2-methoxyphenyl isothiocyanate and Hydrazine hydrate

-

Solvent: Ethanol

-

Conditions: Stirring at room temperature

-

Product: 4-(2-Methoxyphenyl)-3-thiosemicarbazide

The resulting product can be purified by recrystallization. Characterization is typically performed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR, along with elemental analysis.

Potential Biological Activities

Based on the literature for structurally similar 4-aryl-thiosemicarbazides, 4-(2-Methoxyphenyl)-3-thiosemicarbazide is predicted to exhibit a range of biological activities. The following sections summarize these potential activities, supported by representative data from analogous compounds.

Antimicrobial and Antifungal Activity

Thiosemicarbazide derivatives are known to possess significant antibacterial and antifungal properties. Their mechanism of action is often linked to the inhibition of microbial growth through various means, including the disruption of essential enzymatic processes.

Table 1: Representative Antimicrobial and Antifungal Data for 4-Aryl-Thiosemicarbazide Analogs

| Compound/Analog | Microorganism | Activity Metric | Value | Reference |

| 4-Arylthiosemicarbazide Series | Candida albicans | MIC | 50 µg/mL | [1] |

| 4-Arylthiosemicarbazide Series | Candida parapsilosis | MIC | 50 µg/mL | [1] |

| Thiosemicarbazone Derivative | Trichophyton mentagrophytes | MIC | 31.25 µg/mL | |

| Thiosemicarbazone Derivative | Trichophyton rubrum | MIC | 62.5 µg/mL |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The anticancer potential of thiosemicarbazides and their thiosemicarbazone derivatives has been extensively studied. These compounds have demonstrated cytotoxicity against various cancer cell lines, with proposed mechanisms including the inhibition of ribonucleotide reductase and the induction of apoptosis.

Table 2: Representative Anticancer Activity Data for Thiosemicarbazide/Thiosemicarbazone Analogs

| Compound/Analog | Cancer Cell Line | Activity Metric | Value | Reference |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | IC₅₀ | ≤ 0.1 µM | [2] |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical) | IC₅₀ | 5.8 µM | [2] |

| 1,3,4-Thiadiazole derivative of thiosemicarbazide | MCF-7 (Breast) | DNA biosynthesis inhibition | 70% ± 3 at 100 µM | [3] |

| Antimony(III) complex of a thiosemicarbazone | MCF-7 (Breast) | IC₅₀ | 34.7 µM | [4] |

IC₅₀: Half-maximal Inhibitory Concentration

Antioxidant Activity

Several thiosemicarbazide derivatives have been reported to possess antioxidant properties, which are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The antioxidant capacity is attributed to the ability of the thiosemicarbazide moiety to donate a hydrogen atom or an electron to neutralize free radicals.

Table 3: Representative Antioxidant Activity Data for Thiosemicarbazide/Thiosemicarbazone Analogs

| Compound/Analog | Assay | Activity Metric | Value | Reference |

| 4-(4-methoxyphenyl)-2-butanone and 4-methyl-3-thiosemicarbazide derivative | DPPH | IC₅₀ | 400.2 ppm | [5] |

| Thiosemicarbazone Series | ABTS•+ scavenging | IC₅₀ | 5 to 22 µM | [2] |

| 3-[(4-methoxyphenyl)amino]propanehydrazide derivative | DPPH | scavenging activity | ~1.4 times higher than ascorbic acid | [6] |

IC₅₀: Half-maximal Inhibitory Concentration

Enzyme Inhibition

Thiosemicarbazides and their derivatives have been identified as potent inhibitors of various enzymes, including tyrosinase. The inhibitory mechanism often involves the chelation of metal ions within the enzyme's active site by the sulfur and nitrogen atoms of the thiosemicarbazide core.

Table 4: Representative Enzyme Inhibition Data for Thiosemicarbazide/Thiosemicarbazone Analogs

| Compound/Analog | Enzyme | Activity Metric | Value | Reference |

| 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase) | IC₅₀ | 0.76 µM | |

| 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | IC₅₀ | 3.80 µM |

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of thiosemicarbazide derivatives. These protocols are provided as a guide for researchers.

Synthesis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide

Materials:

-

2-methoxyphenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional)

Procedure:

-

Dissolve 2-methoxyphenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring at room temperature.

-

Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and then dried.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 4-(2-Methoxyphenyl)-3-thiosemicarbazide.

Antifungal Susceptibility Testing (Agar Dilution Method)

Materials:

-

Test compound (4-(2-Methoxyphenyl)-3-thiosemicarbazide)

-

Fungal strains (e.g., Candida albicans)

-

Sabouraud Dextrose Agar (SDA)

-

Dimethyl sulfoxide (DMSO)

-

Petri dishes

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the test compound in molten SDA to achieve the desired final concentrations.

-

Pour the agar containing the test compound into sterile Petri dishes and allow it to solidify.

-

Prepare a standardized inoculum of the fungal strain.

-

Spot-inoculate the fungal suspension onto the surface of the agar plates.

-

Include a positive control (fungal growth on drug-free agar) and a negative control (uninoculated agar).

-

Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Test compound (4-(2-Methoxyphenyl)-3-thiosemicarbazide)

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

-

Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

Materials:

-

Test compound (4-(2-Methoxyphenyl)-3-thiosemicarbazide)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of the test compound and ascorbic acid in methanol.

-

Add the test compound or standard solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

A control containing methanol and DPPH solution is also measured.

-

Calculate the percentage of radical scavenging activity.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide.

Putative Anticancer Signaling Pathway

References

- 1. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. archives.ijper.org [archives.ijper.org]

"4-(2-Methoxyphenyl)-3-thiosemicarbazide" derivatives and their applications

An In-depth Technical Guide on the Derivatives of 4-(2-Methoxyphenyl)-3-thiosemicarbazide and Their Applications

Audience: Researchers, scientists, and drug development professionals.

Core Compound: 4-(2-Methoxyphenyl)-3-thiosemicarbazide

4-(2-Methoxyphenyl)-3-thiosemicarbazide is an aryl thiourea compound that serves as a crucial building block in synthetic and medicinal chemistry.[1] Its foundational structure, characterized by a thiosemicarbazide moiety attached to a methoxy-substituted phenyl ring, provides a versatile scaffold for developing a wide range of biologically active derivatives.

Chemical Properties:

-

Structure: The molecule consists of a hydrazinecarbothioamide core where one of the nitrogen atoms is substituted by a 2-methoxyphenyl group.[2] This structure offers multiple reactive sites for derivatization.

Synthesis of Derivatives

The primary route for synthesizing derivatives involves the condensation of the parent 4-(2-methoxyphenyl)-3-thiosemicarbazide with various electrophilic reagents, most commonly aldehydes and ketones, to form thiosemicarbazones.[4] These thiosemicarbazones can then be used as precursors for synthesizing heterocyclic compounds like 1,3,4-thiadiazoles through cyclization reactions.[5]

Experimental Protocol: General Synthesis of Thiosemicarbazone Derivatives

This protocol outlines the condensation reaction between 4-(2-methoxyphenyl)-3-thiosemicarbazide and an aldehyde/ketone.

-

Reactant Preparation: Dissolve one molar equivalent of 4-(2-methoxyphenyl)-3-thiosemicarbazide in a suitable solvent such as absolute ethanol or methanol.

-

Addition of Carbonyl: To this solution, add one molar equivalent of the selected aldehyde or ketone.

-

Catalysis: Add a few drops of a catalyst, typically glacial acetic acid, to protonate the carbonyl oxygen and facilitate the nucleophilic attack.

-

Reaction Condition: Heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated solid product is collected by vacuum filtration and washed with cold ethanol.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the final thiosemicarbazone derivative.

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of thiosemicarbazone derivatives from the parent compound.

Caption: General experimental workflow for thiosemicarbazone synthesis.

Applications and Biological Activities

Thiosemicarbazones and their heterocyclic derivatives are known to exhibit a wide spectrum of biological activities, which can be enhanced by coordination with metal ions.[4] The methoxyphenyl substituent is often associated with significant bioactivity.

Anticancer Activity

Derivatives such as 1,3,4-thiadiazoles have been investigated for their anticancer properties.[5] The mechanism often involves interfering with DNA replication or inducing apoptosis in cancer cells.[5]

Table 1: Illustrative Anticancer Activity of Selected Derivatives (Note: The following data are representative examples for illustrative purposes.)

| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) |

| MPT-Thiadiazole-A | MCF-7 (Breast) | MTT | 8.5 |

| MPT-Thiadiazole-B | MDA-MB-231 (Breast) | MTT | 12.2 |

| MPT-Semicarbazone-C | A549 (Lung) | SRB | 5.7 |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

-

Cell Culture: Plate human cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serially diluted concentrations of the test compound (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the optical density at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Visualized Signaling Pathway: Apoptosis Induction

The diagram below depicts a simplified, common pathway for apoptosis induction by bioactive compounds.

Caption: Simplified signaling pathway for derivative-induced apoptosis.

Antimicrobial and Antifungal Activity

The thiosemicarbazone scaffold is well-established for its potent antimicrobial and antifungal properties. The mechanism is often linked to the chelation of essential metal ions or inhibition of key microbial enzymes.

Table 2: Illustrative Antimicrobial Activity of Selected Derivatives (Note: The following data are representative examples for illustrative purposes.)

| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| MPT-Semicarbazone-D | 16 | 32 | 8 |

| MPT-Semicarbazone-E | 8 | 16 | 4 |

| MPT-Semicarbazone-F | 32 | 64 | 16 |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform a two-fold serial dilution in a 96-well plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized microbial inoculum suspension adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

4-(2-Methoxyphenyl)-3-thiosemicarbazide is a highly valuable precursor for generating derivatives with significant therapeutic potential, particularly in oncology and infectious diseases. The synthetic accessibility and structural diversity of its derivatives make it an attractive scaffold for further investigation. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, detailed mechanistic investigations to identify specific molecular targets, and in vivo efficacy and safety profiling of lead compounds to translate promising in vitro results into viable clinical candidates.

References

In-Depth Technical Guide: 4-(2-Methoxyphenyl)-3-thiosemicarbazide (CAS 40207-02-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(2-methoxyphenyl)-3-thiosemicarbazide, identified by CAS number 40207-02-1. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 40207-02-1 | N/A |

| IUPAC Name | N-(2-methoxyphenyl)hydrazinecarbothioamide | [1] |

| Synonyms | 4-(o-Anisyl)-3-thiosemicarbazide, 2-Methoxyphenylthiosemicarbazide, N-(2-Methoxyphenyl)hydrazine-1-carbothioamide | N/A |

| Molecular Formula | C₈H₁₁N₃OS | [1][2] |

| Molecular Weight | 197.26 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 151 °C | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| pKa (Predicted) | 10.36 ± 0.70 | [3] |

| Storage Temperature | 2-8°C, keep in a dark place, sealed in dry | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 4-(2-methoxyphenyl)-3-thiosemicarbazide is not extensively documented in publicly available literature, a general and well-established method for the preparation of 4-substituted thiosemicarbazides can be applied. This involves the nucleophilic addition of a hydrazine derivative to an isothiocyanate.

General Experimental Protocol: Synthesis of 4-Arylthiosemicarbazides

This protocol is a representative guide based on the synthesis of structurally related aryl thiosemicarbazides.[4] Researchers should optimize the specific conditions for their needs.

Materials:

-

2-Methoxyphenyl isothiocyanate

-

Hydrazine hydrate

-

Absolute Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyphenyl isothiocyanate (1.0 equivalent) in absolute ethanol.

-

Cool the solution in an ice bath.

-

To the cooled and stirring solution, add hydrazine hydrate (1.1 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the precipitated product is collected by vacuum filtration.

-

Wash the solid product with cold deionized water and then with a small amount of cold ethanol.

-

Dry the purified 4-(2-methoxyphenyl)-3-thiosemicarbazide under vacuum.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Melting Point: Determined using a calibrated melting point apparatus.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. Key vibrational bands would include N-H stretching, C=S stretching, and aromatic C-H stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra recorded in a suitable deuterated solvent (e.g., DMSO-d₆) are essential to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Caption: General biological activities of the thiosemicarbazide scaffold.

Suppliers

4-(2-Methoxyphenyl)-3-thiosemicarbazide is available from several chemical suppliers for research purposes. A non-exhaustive list of suppliers is provided below. Purity and available quantities may vary.

-

Sigma-Aldrich [1]* Santa Cruz Biotechnology [2]* Biosynth [5]* Apollo Scientific [6]* Xiamen Equation Chemical Co., Ltd. [7]

Conclusion

4-(2-Methoxyphenyl)-3-thiosemicarbazide is a readily accessible chemical building block with potential for further investigation in drug discovery and proteomics. While detailed biological data for this specific compound is currently sparse, the broader class of thiosemicarbazides demonstrates a wide range of promising biological activities. This technical guide provides a foundational understanding of its properties and a starting point for researchers interested in exploring its potential applications. Further studies are warranted to fully elucidate the biological activity and mechanism of action of this particular molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-(4-Methoxyphenyl)-3-thiosemicarbazide | 40207-03-2 | QBA20703 [biosynth.com]

- 6. Thiosemicarbazides Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 7. equationchemical.com [equationchemical.com]

The Core Mechanisms of Thiosemicarbazide Compounds: A Technical Guide for Drug Development Professionals

An in-depth exploration of the multifaceted mechanisms of action of thiosemicarbazide and thiosemicarbazone compounds, offering insights for researchers, scientists, and drug development professionals.

Thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities. Their therapeutic potential spans from anticancer and antiviral to antibacterial and antifungal applications, making them a focal point of intensive research in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of their core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

The biological activity of thiosemicarbazide compounds is not attributed to a single mode of action but rather to a combination of several interconnected mechanisms. These primarily include enzyme inhibition, metal chelation, induction of oxidative stress, and subsequent triggering of programmed cell death and cell cycle arrest.

Enzyme Inhibition

A primary mode of action for many thiosemicarbazide derivatives is the inhibition of key enzymes essential for pathogen or cancer cell survival and proliferation.

-

Ribonucleotide Reductase (RR) Inhibition: Thiosemicarbazones are potent inhibitors of ribonucleotide reductase, an iron-dependent enzyme crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA.[1][2] By inhibiting RR, these compounds effectively halt DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[2] The well-known anticancer agent Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) functions through this mechanism.[3]

-

Topoisomerase Inhibition: Several thiosemicarbazone derivatives have been shown to inhibit topoisomerases, enzymes that regulate the topology of DNA during replication and transcription.[4][5] Specifically, they can act as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, explaining their antibacterial properties.

-

Tyrosinase Inhibition: Certain thiosemicarbazones exhibit strong inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. This property makes them promising candidates for the development of agents to treat hyperpigmentation disorders.

-

Other Enzymes: Thiosemicarbazide derivatives have also been reported to inhibit other enzymes, such as α-glucosidase and α-amylase, suggesting their potential in the management of diabetes.

Metal Chelation and Oxidative Stress

The ability of thiosemicarbazones to chelate transition metal ions, particularly iron (Fe) and copper (Cu), is central to their biological activity.[6][7][8] The resulting metal complexes are often more biologically active than the free ligands.

The formation of these metal complexes can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions.[6][7] Cancer cells, with their higher metabolic rate and iron demand, are particularly susceptible to the cytotoxic effects of ROS-induced oxidative stress. This oxidative stress can damage cellular components, including DNA, lipids, and proteins, and trigger apoptotic cell death.[6][9]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of treatment with thiosemicarbazide compounds, particularly in cancer cells, is the induction of apoptosis (programmed cell death) and cell cycle arrest.[10][11][12] This is often a consequence of the aforementioned mechanisms:

-

ROS-Mediated Apoptosis: The generation of ROS can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[13] This initiates a caspase cascade, involving the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), ultimately leading to apoptosis.[1][2][3][14]

-

Modulation of Bcl-2 Family Proteins: Thiosemicarbazones can modulate the expression and activity of the Bcl-2 family of proteins, which are key regulators of apoptosis.[1][2][14] They can upregulate pro-apoptotic members (e.g., Bax, Bak) and downregulate anti-apoptotic members (e.g., Bcl-2, Bcl-xL), shifting the balance towards cell death.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling pathways, including JNK and p38, can be activated by the cellular stress induced by thiosemicarbazones and play a role in mediating apoptosis.[15][16]

-

Cell Cycle Arrest: By inhibiting DNA synthesis (e.g., through RR inhibition), these compounds can cause cells to arrest at various phases of the cell cycle, most commonly at the G1/S or G2/M transitions, preventing their proliferation.[12]

Quantitative Data on Biological Activities

The following tables summarize the in vitro efficacy of various thiosemicarbazide and thiosemicarbazone derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Thiosemicarbazone Derivatives (IC50 Values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | ≤ 0.1 | [17] |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | RD | 11.6 | [17] |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa | 5.8 | [17] |

| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 | 0.6 | [17] |

| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | HeLa | 10.3 | [17] |

| COTI-2 | SW480 | 0.56 | [18] |

| Triapine | SW480 | 0.82 | [18] |

| Pd(II)-benzyl bis(thiosemicarbazone) complex | A549 | 7.24 ± 5.4 | [19] |

| Ga(III) complex 135 | NCI-H460 | 0.72 - 0.43 | [19] |

| 4-(2,4-dimethylphenyl)-1-((pyridin-2-yl)methylene)thiosemicarbazide (HL1) | MCF-7 | 68.9 | [20] |

| [Sb(L1)Cl2] (C1) | MCF-7 | 34.7 | [20] |

Table 2: Antibacterial Activity of Thiosemicarbazone Derivatives (MIC Values in µg/mL)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound L1 | Bacillus cereus | 10 | [21] |

| Compound L1 | Staphylococcus aureus ATCC 6538 | 100 | [21] |

| Compound L2 | Bacillus subtilis ATCC 6633 | 50 | [21] |

| Compound L4 | Bacillus cereus ŁOCK 0807 | 50 | [21] |

| Imidazole-containing thiosemicarbazone (4) | Pseudomonas aeruginosa | 39.68 | [22] |

| Thiophene-containing thiosemicarbazone (8) | Pseudomonas aeruginosa | 39.68 | [22] |

| Ag-thiosemicarbazone complex (T39) | Escherichia coli | 0.018 | [23] |

| Ag-thiosemicarbazone complex (T39) | Staphylococcus aureus | 0.018 | [23] |

Table 3: Antifungal Activity of Thiosemicarbazone Derivatives (MIC Values in µg/mL)

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Thiosemicarbazone 2 | Aspergillus spp. | 125-500 | [24] |

| Compound 5r | Candida glabrata (15 isolates) | 0.0625 - 4 | [4] |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (A6-A20) | Candida auris | ≤ 0.0313 | [5] |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (A6-A20) | Candida glabrata | ≤ 0.0313 | [5] |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (A6-A20) | Cryptococcus neoformans | ≤ 0.0313 | [5] |

Table 4: Antiviral Activity of Thiosemicarbazone Derivatives (EC50 Values in µM)

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| 2-acetylpyridine thiosemicarbazones (mean of 111 compounds) | Herpes Simplex Virus Type 1 & 2 | 1.1 µg/mL | [21] |

| Isatin β-thiosemicarbazone derivative (6) | HIV-1 | 2.62 | [23] |

| Hydroxamate 1a | SARS-CoV-2 Mpro | 0.12 | [25] |

| Thiosemicarbazone 2b | SARS-CoV-2 Mpro | 2.43 | [25] |

| Isoquinolone derivative (1) | Influenza A and B viruses | 0.2 - 0.6 | [26] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to elucidate the mechanism of action of thiosemicarbazide compounds.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][27][28][29]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[7][28][29] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the thiosemicarbazide compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[27]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[7][27]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.[19][22][30][31]

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis.

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing the assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and relaxed plasmid DNA (e.g., pBR322).[22]

-

Inhibitor Addition: Add the thiosemicarbazide compound at various concentrations to the reaction tubes. Include a no-enzyme control and a no-inhibitor control.

-

Enzyme Addition: Add a pre-determined amount of DNA gyrase enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[19][30]

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.

-

Visualization and Analysis: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light. A decrease in the amount of supercoiled DNA and an increase in relaxed DNA indicate inhibition of gyrase activity.

Ribonucleotide Reductase (RR) Activity Assay

This assay determines the inhibitory effect of a compound on the activity of ribonucleotide reductase.[9][17][27][32][33]

Principle: RR catalyzes the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). The activity can be measured by monitoring the conversion of a radiolabeled substrate (e.g., [14C]CDP) to its deoxy form.[17]

Protocol:

-

Enzyme Preparation: Use purified recombinant RR subunits (R1 and R2) or cell extracts containing RR activity.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, a reducing agent (e.g., dithiothreitol), an allosteric effector (e.g., ATP), magnesium ions, and the radiolabeled substrate (e.g., [14C]CDP).[17]

-

Inhibitor Incubation: Pre-incubate the enzyme with the thiosemicarbazide compound at various concentrations.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for a specific time (e.g., 30 minutes).

-

Separation of Substrate and Product: Separate the radiolabeled dCDP product from the unreacted CDP substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radioactivity in the dCDP spot or peak to determine the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.[10][32][34][35][36]

Principle: DNA content in a cell doubles during the S phase. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content per cell. Flow cytometry then measures the fluorescence intensity of a large population of individual cells.

Protocol:

-

Cell Treatment: Treat cells with the thiosemicarbazide compound for a specified duration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[32][36]

-

RNase Treatment: Treat the cells with RNase A to degrade RNA, ensuring that the dye only binds to DNA.[34]

-

DNA Staining: Stain the cells with a DNA-binding dye like propidium iodide.[32][34][35]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument will generate a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells.

-

Data Interpretation: The histogram will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and a broader distribution for cells in the S phase (between 2n and 4n DNA content). Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific checkpoint.

Visualization of Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in the mechanism of action of thiosemicarbazide compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis [ouci.dntb.gov.ua]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diversity in Overall Activity Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitochondria and the Bcl-2 family proteins in apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. inspiralis.com [inspiralis.com]

- 19. ebiohippo.com [ebiohippo.com]

- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thiosemicarbazones of 2-acetylpyridine, 2-acetylquinoline, 1-acetylisoquinoline, and related compounds as inhibitors of herpes simplex virus in vitro and in a cutaneous herpes guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. scribd.com [scribd.com]

- 24. researchgate.net [researchgate.net]

- 25. Toxic effects of bis(thiosemicarbazone) compounds and its palladium(II) complexes on herpes simplex virus growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Inactivation of Herpes Simplex Virus by Thiosemicarbazones and Certain Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. profoldin.com [profoldin.com]

- 31. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 32. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates [dspace.mit.edu]

- 33. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]

- 34. researchgate.net [researchgate.net]

- 35. Synthesis of thiosemicarbazone Schiff base derivatives as anti-leishmanial agents and molecular dynamics simulations insights - PMC [pmc.ncbi.nlm.nih.gov]

- 36. The influence of some thiosemicarbazone derivatives with antiviral activity on immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Methoxyphenyl)-3-thiosemicarbazide in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 4-(2-Methoxyphenyl)-3-thiosemicarbazide in the field of proteomics. While direct, extensive research on this specific compound in proteomics is emerging, its chemical structure lends itself to established methodologies for the study of post-translational modifications, particularly protein carbonylation, a key biomarker for oxidative stress. This guide will delve into the core principles, experimental workflows, and potential applications of 4-(2-Methoxyphenyl)-3-thiosemicarbazide and its derivatives in proteomics research.

Introduction to 4-(2-Methoxyphenyl)-3-thiosemicarbazide

4-(2-Methoxyphenyl)-3-thiosemicarbazide is an aryl thiourea compound with the chemical formula C8H11N3OS.[1][2] Its structure, featuring a methoxyphenyl group and a thiosemicarbazide moiety, makes it a subject of interest for various biological activities, including potential applications in medicinal chemistry.[3][4][5] In the context of proteomics, the thiosemicarbazide functional group is of particular importance due to its reactivity towards carbonyl groups.

Chemical Properties:

| Property | Value |

| Molecular Formula | C8H11N3OS |

| Molecular Weight | 197.26 g/mol [1][2] |

| CAS Number | 40207-02-1[1][2] |

| Appearance | Not Available[1] |

| pKa (Predicted) | 10.36 ± 0.70[1] |

Core Application in Proteomics: Probing Protein Carbonylation

Protein carbonylation is an irreversible post-translational modification that results from the oxidation of certain amino acid side chains (proline, arginine, lysine, and threonine) or through secondary reactions with reactive carbonyl species. It serves as a major biomarker for oxidative stress and is implicated in various physiological and pathological processes, including aging, neurodegenerative diseases, and cancer.

The thiosemicarbazide moiety of 4-(2-Methoxyphenyl)-3-thiosemicarbazide contains a reactive hydrazine group (-NH-NH2) that can selectively react with the aldehyde and ketone groups present on carbonylated proteins to form a stable thiosemicarbazone covalent bond. This specific reactivity forms the basis of its application in proteomics for the detection, enrichment, and identification of carbonylated proteins.

Experimental Workflow: Carbonylated Proteome Analysis

While 4-(2-Methoxyphenyl)-3-thiosemicarbazide itself is not a direct probe for affinity purification, it can be derivatized to include a reporter tag, such as biotin or a click-chemistry handle (e.g., an alkyne or azide). The following workflow describes a general methodology using a hypothetical biotinylated derivative of 4-(2-Methoxyphenyl)-3-thiosemicarbazide for the enrichment and identification of carbonylated proteins.

Detailed Experimental Protocols

A. Protein Extraction and Preparation

-

Homogenize cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

-

Normalize the protein concentration for all samples.

B. Labeling of Carbonylated Proteins

-

To a protein sample (e.g., 1 mg of total protein), add the biotinylated 4-(2-Methoxyphenyl)-3-thiosemicarbazide derivative to a final concentration of 1-5 mM.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.

-

Quench the reaction by adding an excess of a quenching reagent, such as glycine, to remove any unreacted labeling reagent.

C. Affinity Purification of Labeled Proteins

-

Add streptavidin-conjugated agarose beads to the labeled protein sample.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.

-

Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and urea-containing buffers) to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing free biotin) or by direct on-bead digestion.

D. Mass Spectrometry and Data Analysis

-

The enriched proteins are subjected to in-solution or on-bead tryptic digestion to generate peptides.

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The acquired MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest) to identify the carbonylated proteins.

-

Quantitative analysis can be performed using label-free or label-based quantification methods to compare the levels of carbonylated proteins between different experimental conditions.

Quantitative Data Presentation

The following table represents hypothetical quantitative data that could be obtained from a proteomics experiment using a thiosemicarbazide-based probe to compare protein carbonylation levels between control and oxidatively stressed cells.

| Protein Accession | Gene Name | Fold Change (Stressed/Control) | p-value | Function |

| P02768 | ALB | 3.2 | <0.01 | Serum albumin, transporter |

| P68871 | HBB | 2.8 | <0.01 | Hemoglobin subunit beta |

| P00734 | F2 | 2.5 | <0.05 | Prothrombin, coagulation |

| P01009 | A1AT | 2.1 | <0.05 | Alpha-1-antitrypsin, protease inhibitor |

| Q9Y6K9 | PRDX2 | 1.8 | <0.05 | Peroxiredoxin-2, antioxidant |

Signaling Pathway Analysis

The study of protein carbonylation using probes like derivatives of 4-(2-Methoxyphenyl)-3-thiosemicarbazide can provide insights into signaling pathways affected by oxidative stress. For instance, increased protein carbonylation can be linked to pathways involved in apoptosis, inflammation, and cellular metabolism.

Conclusion and Future Directions

4-(2-Methoxyphenyl)-3-thiosemicarbazide and its derivatives represent a promising class of reagents for the study of protein carbonylation in proteomics. The methodologies outlined in this guide provide a framework for researchers to investigate the role of oxidative stress in various biological systems. Future research may focus on the development of novel thiosemicarbazide-based probes with enhanced reactivity and specificity, as well as their application in targeted proteomics and clinical diagnostics. The synthesis and validation of isotopically labeled versions of these probes could also enable more accurate and robust quantitative proteomics studies. Furthermore, exploring the broader biological activities of 4-(2-Methoxyphenyl)-3-thiosemicarbazide may reveal its potential to modulate specific cellular pathways, making it a valuable tool for both basic research and drug development.

References

Preliminary Bioactivity Screening of 4-(2-Methoxyphenyl)-3-thiosemicarbazide: A Technical Guide

Disclaimer: This technical guide summarizes the potential bioactivity of "4-(2-Methoxyphenyl)-3-thiosemicarbazide" based on the established biological activities of the broader thiosemicarbazide and thiosemicarbazone chemical class. As of this review, specific, comprehensive experimental data for 4-(2-Methoxyphenyl)-3-thiosemicarbazide is not extensively available in public-domain literature. The information presented herein is intended to provide a foundational, predictive framework and detailed methodological guidance for researchers, scientists, and drug development professionals initiating investigations into this compound.

Introduction: The Therapeutic Potential of the Thiosemicarbazide Scaffold